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Compound of Interest |

N-BUTYL-2-
Compound Name:
CHLORONICOTINAMIDE
CAS No.: 56149-32-7
Cat. No.: B1335012
- J
Abstract & Scope

This technical guide details the synthesis, characterization, and downstream application of N-
butyl-2-chloronicotinamide (CAS: 56149-32-7).[1] As a functionalized pyridine scaffold, this
molecule serves as a critical intermediate in the development of agrochemicals (e.g., succinate
dehydrogenase inhibitors) and pharmaceutical kinase inhibitors.[1]

The protocols herein provide a validated workflow for:
» Preparation: Efficient acylation of n-butylamine using 2-chloronicotinoyl chloride.

 Diversification: Leveraging the electrophilic C-2 position for Nucleophilic Aromatic
Substitution (SNAr), enabling library generation of 2-amino-nicotinamides.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]
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Property Specification

Chemical Name N-butyl-2-chloropyridine-3-carboxamide
CAS Number 56149-32-7

Molecular Formula C10H13CIN20

Molecular Weight 212.68 g/mol

LogP (Predicted) ~2.26

Soluble in DMSO, DMF, DCM, Ethyl Acetate;

Solubility S
Low solubility in water.[1]

Electrophilic attack at Carbonyl (C=0);

Key Reactivit
Y Y Nucleophilic displacement at C-2 (Cl).[1]

Protocol 1: Synthesis of N-Butyl-2-
Chloronicotinamide[1]

Objective: To synthesize the target scaffold via Schotten-Baumann acylation conditions.
Mechanism: Nucleophilic acyl substitution where n-butylamine attacks the activated carbonyl of
2-chloronicotinoyl chloride.[1]

Reagents & Materials

e Precursor: 2-Chloronicotinoyl chloride (CAS: 49609-84-9) [1].[1][2]
e Nucleophile: n-Butylamine (CAS: 109-73-9) (1.1 equivalents).[1]

o Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents) to scavenge
HCIL.[1]

e Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Experimental Workflow

e Setup: Purge a 250 mL reaction flask with dry nitrogen. Add 2-chloronicotinoyl chloride (10.0
g, 56.8 mmol) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.
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Addition: Mix n-butylamine (4.6 g, 62.5 mmol) with TEA (6.9 g, 68.2 mmol) in 20 mL DCM.
Add this mixture dropwise to the reaction flask over 30 minutes. Note: Exothermic reaction;
maintain internal temperature < 5°C.

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours.

Monitoring: Check completion via TLC (Hexane:EtOAc 7:3) or HPLC.[1] The acid chloride
starting material should be consumed.[1]

Workup:
o Quench with water (50 mL).

o Wash the organic layer with 1M HCI (to remove unreacted amine/TEA) followed by
saturated NaHCOs (to remove unreacted acid) and brine.[1]

o Dry over anhydrous NazSOu4, filter, and concentrate in vacuo.

Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Reaction Scheme Visualization
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Caption: Synthesis of N-butyl-2-chloronicotinamide via acyl chloride coupling.
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Protocol 2: Functionalization via SNAr (Library
Generation)[1]

Objective: To utilize the "2-chloro" handle for creating 2-amino-nicotinamide derivatives.
Scientific Rationale: The pyridine ring nitrogen is electron-withdrawing, activating the C-2
position (ortho) for Nucleophilic Aromatic Substitution (SNAr).[1] The amide group at C-3 further
stabilizes the Meisenheimer intermediate via hydrogen bonding or electronic withdrawal,
making the chlorine an excellent leaving group [2].[1]

Reagents[1][4][7]
e Substrate: N-Butyl-2-chloronicotinamide (from Protocol 1).[1][2]
» Nucleophiles: Primary/Secondary amines, Thiols, or Alkoxides.[1]

» Solvent: Polar aprotic solvents (DMSO, DMF, or NMP) are required to stabilize the transition
state.[1]

e Base: K2COs or Cs2CO0s (2-3 equivalents).[1]

General Procedure (Micro-scale for Library)

 Dissolution: Dissolve N-butyl-2-chloronicotinamide (100 mg, 0.47 mmol) in DMSO (1 mL).
o Reagent Addition: Add the desired amine nucleophile (1.5 eq) and K2COs (2.0 eq).
e Thermal Activation: Heat the reaction vessel to 80-100°C for 4—12 hours.

o Note: Sterically hindered amines may require temperatures up to 120°C or microwave
irradiation.[1]

* Isolation:
o Dilute with water (precipitation often occurs).[1]
o Extract with Ethyl Acetate.[1][3]

o Evaporate solvent.[1]
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» Validation: Analyze via LC-MS to confirm the mass shift (M - Cl + Nucleophile).

Mechanistic Workflow
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Caption: SNAr mechanism displacing Chlorine at the C-2 position.[4]

Analytical Quality Control

Method: Reverse-Phase HPLC Purpose: Purity assessment of the scaffold and SNAr products.

[1]
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Parameter Condition

C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 pum,
Column

4.6 x 100 mm

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient 5% B to 95% B over 10 minutes

Flow Rate 1.0 mL/min

Detection UV @ 254 nm (Aromatic) and 220 nm (Amide)
N-butyl-2-chloronicotinamide elutes later than

Expected Retention the acid precursor due to the lipophilic butyl

chain.[1]

Safety & Handling (SDS Summary)

Hazards:

o H315: Causes skin irritation.[1]

o H319: Causes serious eye irritation.[1]

o H335: May cause respiratory irritation.[1]

PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] All synthesis steps
involving acid chlorides or volatile amines must be performed in a fume hood.[1]

Storage: Store in a cool, dry place. Moisture sensitive (hydrolysis of the amide is slow, but
possible under extreme conditions).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Chloronicotinamide | C6H5CIN20 | CID 82588 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2. 2-Chloronicotinyl chloride | 49609-84-9 [chemicalbook.com]
¢ 3. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]

e 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic &
Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

¢ To cite this document: BenchChem. [Application Note: N-Butyl-2-Chloronicotinamide —
Synthesis and Functionalization Protocols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1335012#n-butyl-2-chloronicotinamide-experimental-
protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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